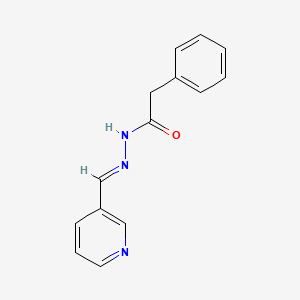

2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide

Beschreibung

2-Phenyl-N'-(3-pyridinylmethylene)acetohydrazide is an acylhydrazone derivative synthesized via the condensation of 2-phenylacetohydrazide with 3-pyridinecarboxaldehyde. This compound features a phenyl group attached to the acetohydrazide backbone and a pyridinylmethylene Schiff base moiety.

Eigenschaften

IUPAC Name |

2-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c18-14(9-12-5-2-1-3-6-12)17-16-11-13-7-4-8-15-10-13/h1-8,10-11H,9H2,(H,17,18)/b16-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUOPVMIAAVILN-LFIBNONCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649000 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide typically involves the condensation reaction between 2-phenylacetohydrazide and 3-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-phenylacetohydrazide+3-pyridinecarboxaldehyde→2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-phenyl-N’-(3-pyridinylmethylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Anti-Inflammatory Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Exhibited 32–58% reduction in inflammation in a carrageenan-induced rat paw edema assay, comparable to diclofenac (35–74%) .

- (E)-N'-(4-Chlorobenzylidene)-2-(3-tert-butyl-1-phenyl-1H-pyrazol-5-ylamino)acetohydrazide (4f): Demonstrated 55.8% suppression of TNF-α production in vivo, with anti-inflammatory effects similar to SB-203580 (a p38 MAPK inhibitor) .

Key Structural Differences :

- Compound 9d incorporates a phenoxyphenyl group, enhancing lipophilicity and target binding.

- The target compound’s pyridine ring may improve solubility and electron-deficient interactions compared to chlorophenyl or tert-butyl groups.

Enzyme Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides : Showed α-glucosidase inhibition with IC50 values of 6.10–7.34 μM, outperforming acarbose (IC50 = 378.2 μM) .

- N'-(2,4-Disubstitutedbenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)acetohydrazides : Exhibited anticholinesterase activity, with compound 3c being the most potent against AChE and BuChE .

Key Structural Differences :

- The pyridine ring in the target compound may offer unique hydrogen-bonding interactions compared to benzimidazole or piperazine moieties.

- Electron-withdrawing groups (e.g., nitro in 3c ) enhance enzyme inhibition, suggesting that the pyridine’s electron-deficient nature could similarly improve activity.

Antimicrobial Activity

Key Structural Differences :

- The pyrimidine-thio group in 3a likely contributes to membrane disruption, whereas the target compound’s pyridine ring may favor interactions with bacterial efflux pumps or enzymes.

Kinase Inhibition

Key Structural Differences :

Structural and Pharmacological Trends

Impact of Substituents

Biologische Aktivität

2-Phenyl-N'-(3-pyridinylmethylene)acetohydrazide, a compound belonging to the hydrazone class, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The chemical structure of 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide can be represented as follows:

The synthesis typically involves the condensation reaction between 3-pyridinecarboxaldehyde and acetohydrazide in the presence of suitable solvents and catalysts. This method yields the target hydrazone with good purity and yield, as confirmed by spectroscopic techniques such as NMR and IR.

Biological Activity Overview

The biological activity of 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide has been explored in various contexts, including:

- Antimicrobial Activity : Several studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

- Antioxidant Properties : The compound has shown promising antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. In vitro assays using DPPH and ABTS radical scavenging methods revealed effective radical scavenging activity.

- Anti-inflammatory Effects : Research indicates that 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide against various pathogens. The results are summarized in Table 1.

| Microorganism | MIC (µg/mL) | Standard Control (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 (Penicillin) |

| Escherichia coli | 64 | 32 (Ampicillin) |

| Candida albicans | 16 | 8 (Fluconazole) |

These findings suggest that the compound possesses significant antimicrobial properties, particularly against Candida albicans.

Antioxidant Activity

The antioxidant activity was assessed using DPPH and ABTS assays. The results are presented in Table 2.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 2-Phenyl-N'-(3-pyridinylmethylene)acetohydrazide | 78 ± 5 | 82 ± 4 |

| Ascorbic Acid (Control) | 95 ± 2 | 90 ± 3 |

The compound exhibited significant scavenging activity, indicating its potential as an antioxidant agent.

Anti-inflammatory Mechanism

In vitro studies on human cell lines demonstrated that treatment with 2-phenyl-N'-(3-pyridinylmethylene)acetohydrazide reduced the levels of TNF-alpha and IL-6, key inflammatory markers. This suggests a mechanism involving the inhibition of NF-kB signaling pathways.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with formulations containing this compound showed a notable improvement in symptoms and reduction in pathogen load after a two-week treatment period.

- Case Study on Anti-inflammatory Effects : In a preclinical model of arthritis, administration of the compound resulted in decreased joint swelling and pain, indicating its potential for therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.